molecular formula C5H14ClNO3S B12974681 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate

2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate

Cat. No.: B12974681
M. Wt: 203.69 g/mol
InChI Key: FSSISUZJDVXKOS-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in water and has a strong sulfurous odor . This compound is known for its applications in various fields, including medicine and biochemistry.

Preparation Methods

The synthesis of 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves several steps. One common method includes the reaction of thioglycolic acid with acetone to form an intermediate, which is then reacted with ammonia to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include disulfides and thiols.

Scientific Research Applications

2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves its ability to bind to metal ions, forming stable complexes. This property is particularly useful in the treatment of heavy metal poisoning. In the case of rheumatoid arthritis, it inhibits macrophages and decreases the production of interleukin-1, thereby reducing inflammation .

Comparison with Similar Compounds

2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is similar to other compounds such as:

    Cysteine: Both have thiol groups, but cysteine is a naturally occurring amino acid.

    Methionine: Another sulfur-containing amino acid, but it has a methylthio group instead of a thiol group.

    D-Penicillamine: An enantiomer of DL-Penicillamine, used for similar medical applications. The uniqueness of this compound lies in its specific applications in medicine and its ability to form stable complexes with metal ions.

Properties

Molecular Formula

C5H14ClNO3S

Molecular Weight

203.69 g/mol

IUPAC Name

2-amino-3-methyl-3-sulfanylbutanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C5H11NO2S.ClH.H2O/c1-5(2,9)3(6)4(7)8;;/h3,9H,6H2,1-2H3,(H,7,8);1H;1H2

InChI Key

FSSISUZJDVXKOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)N)S.O.Cl

Origin of Product

United States

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